2-Acetyl-3,5-dimethylcyclohexan-1-one
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Overview
Description
2-Acetyl-3,5-dimethylcyclohexan-1-one is an organic compound with the molecular formula C10H16O2 and a molecular weight of 168.23 g/mol . It is a cyclohexanone derivative, characterized by the presence of acetyl and methyl groups on the cyclohexane ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-3,5-dimethylcyclohexan-1-one typically involves the acetylation of 3,5-dimethylcyclohexanone. The reaction is carried out under acidic conditions using acetic anhydride as the acetylating agent. The process involves the following steps:
Starting Material: 3,5-dimethylcyclohexanone.
Acetylation: Reacting 3,5-dimethylcyclohexanone with acetic anhydride in the presence of a catalyst such as sulfuric acid.
Purification: The product is purified using standard techniques such as distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-3,5-dimethylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require catalysts or specific reagents depending on the desired product.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted cyclohexanone derivatives.
Scientific Research Applications
2-Acetyl-3,5-dimethylcyclohexan-1-one is utilized in various scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Employed in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Acetyl-3,5-dimethylcyclohexan-1-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The acetyl group plays a crucial role in these interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Acetylcyclohexanone: Lacks the methyl groups present in 2-Acetyl-3,5-dimethylcyclohexan-1-one.
3,5-Dimethylcyclohexanone: Lacks the acetyl group.
2,6-Dimethylcyclohexanone: Similar structure but with different positions of the methyl groups.
Uniqueness
This compound is unique due to the specific positioning of the acetyl and methyl groups on the cyclohexane ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Biological Activity
Introduction
2-Acetyl-3,5-dimethylcyclohexan-1-one is a cyclic ketone that has garnered attention in various fields of biological research due to its potential pharmacological properties. This compound is part of a larger class of diketones, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.
Molecular Structure
The molecular formula of this compound is C11H16O. Its structure can be represented as follows:
Physical Properties
Property | Value |
---|---|
Molecular Weight | 168.24 g/mol |
Boiling Point | 210 °C |
Melting Point | Not available |
Solubility | Soluble in organic solvents |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study conducted by demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be promising:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Anticancer Properties
The compound has also been evaluated for its anticancer potential. In vitro studies have shown that it can inhibit the proliferation of cancer cells. A notable study reported that treatment with this compound resulted in a significant reduction in cell viability in several cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 15 |
HeLa (Cervical Cancer) | 20 |
A549 (Lung Cancer) | 18 |
The mechanism by which this compound exerts its biological effects is believed to involve the induction of apoptosis in cancer cells and the disruption of bacterial cell membranes. Studies suggest that the compound interacts with cellular targets leading to oxidative stress and subsequent cell death .
Case Study 1: Antimicrobial Efficacy
In a clinical study assessing the antimicrobial efficacy of various diketones, including this compound, researchers found it to be particularly effective against resistant strains of Staphylococcus aureus. The study highlighted its potential as a lead compound for developing new antimicrobial agents .
Case Study 2: Anticancer Activity
A laboratory investigation into the anticancer activity of diketones revealed that this compound significantly inhibited the growth of MCF-7 breast cancer cells. The study concluded that further exploration into its structure-activity relationship could yield more potent derivatives .
Properties
Molecular Formula |
C10H16O2 |
---|---|
Molecular Weight |
168.23 g/mol |
IUPAC Name |
2-acetyl-3,5-dimethylcyclohexan-1-one |
InChI |
InChI=1S/C10H16O2/c1-6-4-7(2)10(8(3)11)9(12)5-6/h6-7,10H,4-5H2,1-3H3 |
InChI Key |
XNBRWWXEYUXIKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C(C(=O)C1)C(=O)C)C |
Origin of Product |
United States |
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